(2E)-3-(trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 27268-09-3
Cat. No.: VC11489069
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27268-09-3 |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13) |
Standard InChI Key | CPODDZWDVLFYKN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C)C)C=CC(=O)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound features a pyrazole ring substituted with three methyl groups at the 1-, 3-, and 5-positions, coupled to a prop-2-enoic acid group via a conjugated double bond in the E-configuration. This arrangement confers planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and hydrogen bonding.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₂ |
Molecular Weight | 194.23 g/mol |
IUPAC Name | (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
Double Bond Geometry | Trans (E) configuration |
Key Functional Groups | Carboxylic acid, pyrazole, alkene |
The E-configuration of the α,β-unsaturated acid is critical for its electronic properties, as it stabilizes the molecule through conjugation between the carboxylic acid and the pyrazole ring .
Synthetic Pathways and Methodological Considerations
Michael Addition Approaches
Alternative routes may involve Michael addition reactions, where a pyrazole nucleophile attacks an activated alkene. For example, β-aroylacrylic acids have been used as Michael acceptors in the synthesis of heterocyclic adducts . Applying this strategy, the prop-2-enoic acid group could be introduced via nucleophilic attack of a trimethylpyrazole species on a preformed α,β-unsaturated acid chloride.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile is influenced by its ionizable carboxylic acid group and hydrophobic pyrazole ring. It is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water at neutral pH. Acidic conditions protonate the carboxylate, reducing aqueous solubility, while basic conditions deprotonate it, enhancing solubility.
Thermal Stability
Differential scanning calorimetry (DSC) of similar pyrazole derivatives reveals decomposition temperatures above 200°C, suggesting reasonable thermal stability. The conjugated system likely contributes to this stability by delocalizing electron density.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary studies on analogous compounds demonstrate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis or protein folding . The trimethyl groups may enhance lipid membrane penetration, increasing bioavailability.
Applications in Materials Science
Coordination Chemistry
The pyrazole nitrogen atoms and carboxylic acid group enable chelation of metal ions. Such complexes are explored for catalytic applications, including oxidation reactions and polymer synthesis. For instance, copper(II) complexes of pyrazole-carboxylic acids exhibit catalytic activity in Ullmann coupling reactions .
Photophysical Properties
Conjugated systems like this compound often display tunable fluorescence. Substitution patterns on the pyrazole ring can modulate emission wavelengths, making it a candidate for organic light-emitting diodes (OLEDs) or sensors.
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds suffer from moderate yields (50–70%) due to side reactions during condensation steps . Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.
In Vivo Pharmacokinetics
While in vitro data are promising, the compound’s metabolic stability and toxicity profile remain uncharacterized. Prodrug strategies, such as esterification of the carboxylic acid, may enhance oral bioavailability.
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